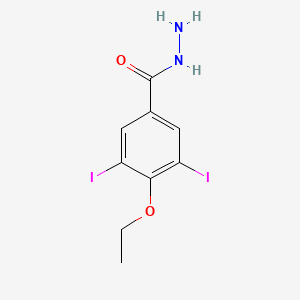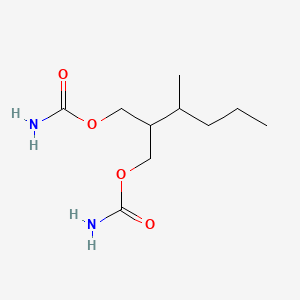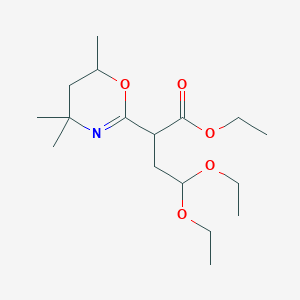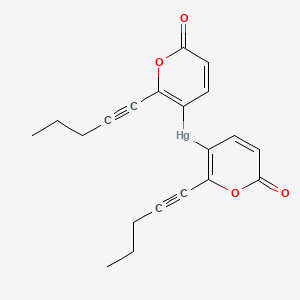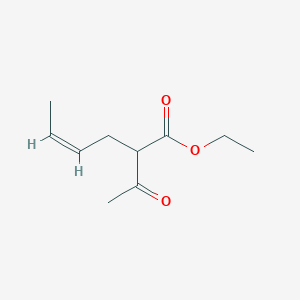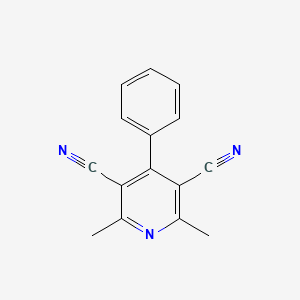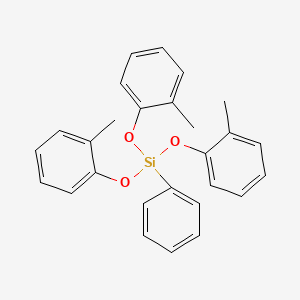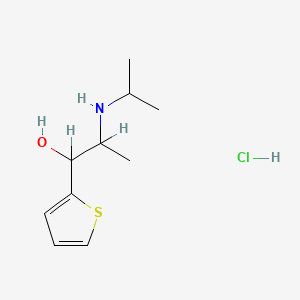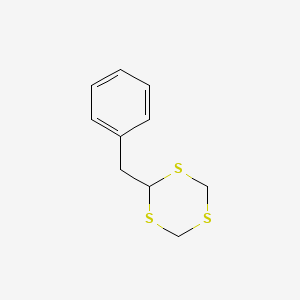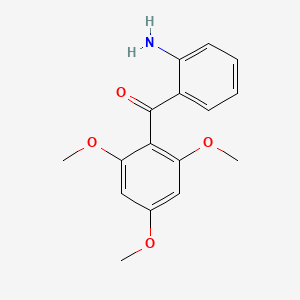
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone is a chemical compound with the molecular formula C16H17NO4. It contains a primary amine group and a ketone group, along with three methoxy groups attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of Lewis base catalysis, such as tris(2,4,6-trimethoxyphenyl)phosphine, which can catalyze various reactions including oxa-Michael reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
化学反应分析
Types of Reactions
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds with active sites of enzymes, while the aromatic rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
(2,4-Diaminopyrimidin-5-yl)-(3,4,5-trimethoxyphenyl)methanone: Similar structure with additional amine groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains three methoxy groups on the aromatic ring.
Uniqueness
(2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone is unique due to its combination of a primary amine group and a ketone group, along with three methoxy groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
属性
CAS 编号 |
34192-75-1 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC 名称 |
(2-aminophenyl)-(2,4,6-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H17NO4/c1-19-10-8-13(20-2)15(14(9-10)21-3)16(18)11-6-4-5-7-12(11)17/h4-9H,17H2,1-3H3 |
InChI 键 |
WSIKHBNYAZXTHA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


